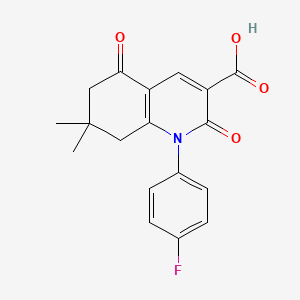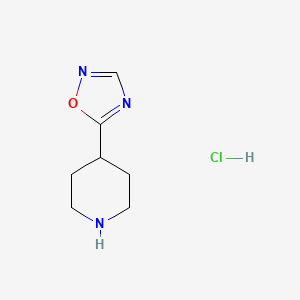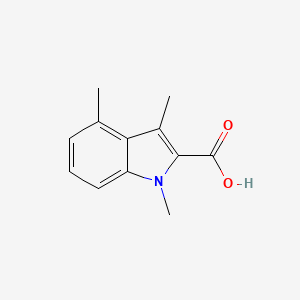
1,3,4-trimethyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
“1,3,4-trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C12H13NO2 . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Molecular Structure Analysis
The molecular structure of “1,3,4-trimethyl-1H-indole-2-carboxylic acid” is represented by the empirical formula C12H13NO2 . The exact 3D structure can be viewed using Java or Javascript .
Aplicaciones Científicas De Investigación
NMR Spectroscopy Characterization
1,3,4-trimethyl-1H-indole-2-carboxylic acid has been characterized using NMR spectroscopy techniques. For instance, the unsymmetrical trimer of indole-5-carboxylic acid, a closely related compound, was analyzed using a range of one- and two-dimensional NMR techniques. This study provided detailed insights into the molecular structure and behavior of these compounds in different solvents and temperatures, aiding in understanding their chemical properties and potential applications (Mackintosh, Mount, & Reed, 1994).
Oligomerization and Synthesis
Indole derivatives, including indole-5-carboxylic acid and its analogs, have been a subject of research in the context of oligomerization reactions. These reactions have led to the formation of various complex structures like adducts and trimers. The oligomerization of indole derivatives, especially in the presence of thiols, contributes to the synthesis of novel chemical structures, which can have diverse applications in material science and pharmaceuticals (Mutulis et al., 2008).
Reactivity and Stability
The reactivity and stability of indole-2-carboxylic acid and its derivatives, which are structurally similar to 1,3,4-trimethyl-1H-indole-2-carboxylic acid, have been extensively studied. These compounds exhibit unique stability against acid and oxidation conditions while remaining reactive at specific positions, making them valuable for various synthetic applications. The stability and reactivity of these compounds are crucial for developing new chemical reactions and materials (Murakami, 1987).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit significant antibacterial and moderate antifungal activities, which can be vital for developing new antimicrobial agents. The study of these activities provides insights into the potential therapeutic applications of these compounds (Raju et al., 2015).
Propiedades
IUPAC Name |
1,3,4-trimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(7)8(2)11(12(14)15)13(9)3/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPMNQDJARQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C2=CC=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-trimethyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



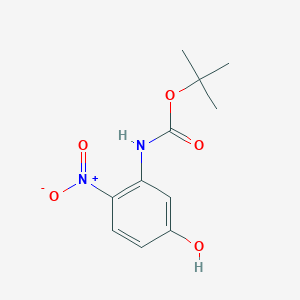
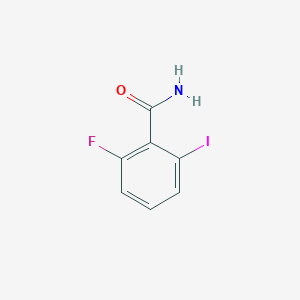
![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)
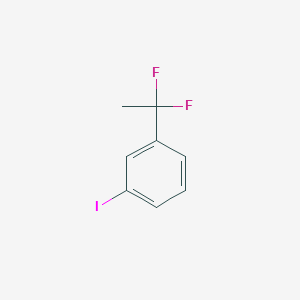
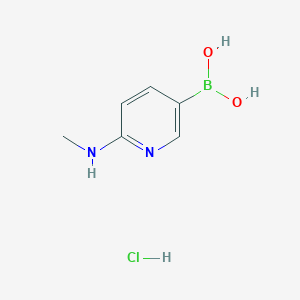
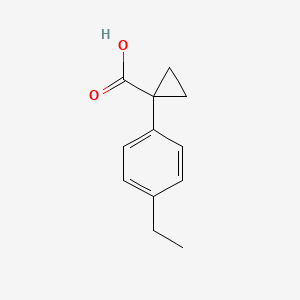
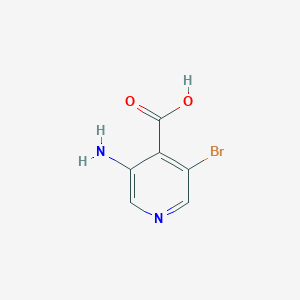
![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)
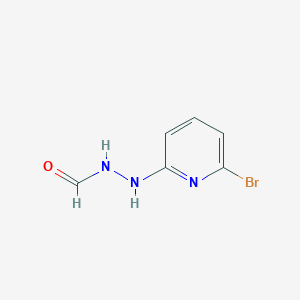
![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)
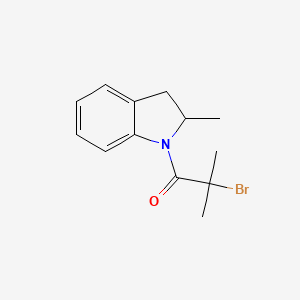
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)
